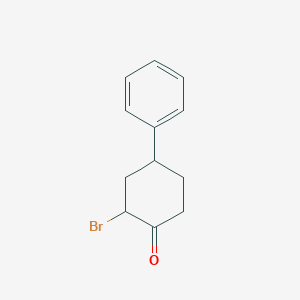

2-Bromo-4-phenylcyclohexan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1079-68-1 |

|---|---|

Molecular Formula |

C12H13BrO |

Molecular Weight |

253.13 g/mol |

IUPAC Name |

2-bromo-4-phenylcyclohexan-1-one |

InChI |

InChI=1S/C12H13BrO/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 |

InChI Key |

ZBWHAEPVTLBSAG-UHFFFAOYSA-N |

SMILES |

C1CC(=O)C(CC1C2=CC=CC=C2)Br |

Canonical SMILES |

C1CC(=O)C(CC1C2=CC=CC=C2)Br |

Synonyms |

Cyclohexanone, 2-broMo-4-phenyl- |

Origin of Product |

United States |

Contextualizing Halogenated Cyclohexanone Scaffolds in Modern Synthetic Chemistry

Halogenated cyclohexanones are a class of organic compounds that have garnered considerable attention in modern synthetic chemistry. The presence of a halogen atom, such as bromine, on the cyclohexanone (B45756) ring introduces a reactive handle that can be exploited for a wide array of chemical modifications. These scaffolds serve as valuable building blocks for the synthesis of more complex molecules, including natural products and pharmaceutically active compounds. researchgate.netresearchgate.netbohrium.comdundee.ac.uk

The reactivity of the carbon-halogen bond allows for various transformations, including nucleophilic substitution, elimination, and coupling reactions. researchgate.net This versatility enables chemists to introduce a diverse range of functional groups, thereby constructing intricate molecular architectures with high levels of control. researchgate.net The enzymatic generation of carbon-halogen bonds is also a strategy employed by both nature and synthetic chemists to fine-tune the properties of compounds. researchgate.netdundee.ac.uk

Furthermore, the cyclic nature of the cyclohexanone framework provides a degree of conformational rigidity, which can be harnessed to control the stereochemical outcome of reactions. The interplay between the carbonyl group and the halogen substituent influences the reactivity and stereoselectivity of subsequent chemical steps, making these scaffolds powerful tools in asymmetric synthesis.

Significance of Phenyl Substitution in Cyclic Ketone Systems for Chemical Reactivity and Stereocontrol

The introduction of a phenyl group into a cyclic ketone system, as seen in 2-Bromo-4-phenylcyclohexan-1-one, profoundly influences the molecule's chemical reactivity and stereochemical behavior. The phenyl group, with its steric bulk and electronic properties, can direct the approach of incoming reagents, leading to specific stereoisomers. This level of control is crucial in the synthesis of chiral molecules, where the three-dimensional arrangement of atoms is critical to their function.

The conformational bias of a phenyl group can be significant in determining the stereochemical outcome of reactions. acs.org The phenyl ring can adopt either an axial or equatorial position within the cyclohexane (B81311) chair conformation, and this preference can dictate the facial selectivity of nucleophilic attack on the carbonyl group or substitution at the alpha-carbon.

Moreover, the electronic effects of the phenyl substituent can modulate the reactivity of the cyclic ketone. The aromatic ring can participate in various electronic interactions, influencing the stability of reaction intermediates and transition states. acs.org For instance, the photochemistry of phenyl-substituted cyclic enones has been a subject of study, revealing how the phenyl group affects the excited state reactivity of these systems. bgsu.edu

Overview of Key Research Themes Pertaining to 2 Bromo 4 Phenylcyclohexan 1 One

Indirect Synthetic Pathways to this compound Scaffolds

Indirect methods for the synthesis of α-bromoketones provide alternative routes that can offer advantages in terms of regioselectivity, stereocontrol, or substrate scope.

While direct synthesis of this compound is common, the use of smaller α-bromoketone fragments in coupling reactions to build the desired cyclohexanone (B45756) ring is a plausible, though less direct, strategy. This approach is not explicitly detailed for this specific compound in the provided results. However, the synthesis of various α-bromoketones that could serve as such precursors is well-documented. For example, methods for preparing 2-bromo-1-phenylethanone and its derivatives are readily available. rsc.org These smaller, functionalized building blocks could then, in principle, be utilized in more complex synthetic sequences.

The synthesis of α-bromoketones from substituted cyclohexanols represents a powerful indirect pathway. A versatile one-pot strategy has been developed for the synthesis of α-bromoketones from secondary alcohols using ammonium (B1175870) bromide and Oxone®. rsc.org This method involves the oxidation of the alcohol to the corresponding ketone, followed by an in-situ oxidative bromination. This approach is particularly useful as it starts from readily available alcohol precursors.

Another relevant transformation is the enantioselective preparation of 4-hydroxycyclohex-2-en-1-one derivatives. mdpi.com These chiral building blocks, derived from cyclohexenone, could potentially be converted to the corresponding saturated cyclohexanols and then subjected to bromination and oxidation to yield chiral this compound derivatives.

Optimization of Synthetic Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of the desired product in any chemical synthesis. For the preparation of α-bromoketones, several factors can be fine-tuned.

The choice of solvent can have a significant impact on the reaction outcome. For instance, in the synthesis of α-bromoketones from ketones and bromine, various organic solvents such as methanol, ethanol (B145695), acetic acid, ether, and chloroform (B151607) have been used. google.com The photocatalytic oxofunctionalization of cyclohexane to cyclohexanol (B46403) and cyclohexanone has been shown to be significantly influenced by the solvent, with acetonitrile (B52724) leading to higher conversions compared to pure cyclohexane. mdpi.com

The selection of the brominating agent and catalyst is also paramount. The use of hydrogen bromide as a brominating agent with a copper nitrate (B79036) catalyst and oxygen as the oxidant in water has been reported as a green and efficient method for the synthesis of α-bromoaromatic ketones. google.com This system avoids the use of hazardous organic solvents and has a high atom economy.

The reaction temperature and time are additional parameters that require optimization. For example, the synthesis of α-phenylcyclohexanone has been achieved in high yield by reacting chlorocyclohexane (B146310) with phenylboronic acid in the presence of a palladium catalyst and sodium t-butanolate in toluene (B28343) at 60 °C for 2 hours. chemicalbook.com While this is for the parent ketone, similar optimization would be necessary for its bromination.

The following table summarizes key parameters that can be optimized for the synthesis of α-bromoketones.

| Parameter | Influence on Reaction | Example |

| Solvent | Can affect reaction rate, selectivity, and solubility of reagents. | Acetonitrile enhances conversion in photocatalytic oxidation compared to neat conditions. mdpi.com |

| Brominating Agent | Determines reactivity, selectivity, and safety profile. | TBATB offers high regioselectivity and is safer than Br₂. nih.gov |

| Catalyst | Can increase reaction rate and control selectivity. | Copper nitrate catalyzes the bromination of aromatic ketones using HBr and O₂. google.com |

| Temperature | Affects reaction rate and can influence side reactions. | Synthesis of α-phenylcyclohexanone is efficient at 60 °C. chemicalbook.com |

| Reaction Time | Needs to be sufficient for complete conversion without product degradation. | Varies depending on the specific reagents and conditions used. chemicalbook.com |

Isolation and Purification Techniques for Bromo-Phenylcyclohexanones

The isolation and purification of this compound and its analogs are critical steps following their synthesis to ensure the removal of unreacted starting materials, reagents, and byproducts. The choice of purification method is largely dictated by the physical properties of the target compound, such as its crystallinity and polarity, as well as the nature of the impurities present in the crude reaction mixture. Commonly employed techniques include crystallization, column chromatography, and high-performance liquid chromatography (HPLC).

Crystallization

Crystallization is a widely used technique for the purification of solid bromo-phenylcyclohexanones. This method relies on the differences in solubility between the desired compound and impurities in a suitable solvent or solvent system. The selection of an appropriate solvent is paramount for successful crystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures.

For analogs such as 2-bromo-4-isopropyl-cyclohexanone, crystallization from n-heptane has been reported to yield purities greater than 98%. In other related syntheses, such as that of 2-bromo-4'-methoxyacetophenone, purification by recrystallization from ethanol afforded the pure product as a white crystalline material. researchgate.net The general procedure involves dissolving the crude solid in a minimal amount of the hot solvent, followed by slow cooling to induce the formation of crystals. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

Column Chromatography

Column chromatography is a versatile and commonly employed method for the purification of bromo-phenylcyclohexanones, particularly when dealing with oily products or complex mixtures of isomers. This technique separates compounds based on their differential adsorption onto a solid stationary phase while being carried through by a liquid mobile phase.

Flash Column Chromatography

A rapid form of column chromatography, known as flash column chromatography, is frequently utilized for its efficiency. sielc.com Silica (B1680970) gel is the most common stationary phase for the purification of bromo-ketones due to its polar nature. sielc.com The mobile phase, or eluent, is typically a non-polar solvent or a mixture of a non-polar and a more polar solvent. The polarity of the eluent is carefully chosen to achieve optimal separation.

For the purification of α-bromo ketones, mixtures of hexanes and ethyl acetate (B1210297) are standard. sielc.com The separation of a crude mixture containing a benzyl (B1604629) phenyl ketone from its α-bromo derivative, which are both highly lipophilic, can be challenging. In such cases, a mobile phase with very low polarity, such as a few percent of diethyl ether in hexanes, may be employed. nsf.gov A patent describing the synthesis of α-bromo-aromatic ketone compounds specifies the use of a petroleum ether:ethyl acetate mixed solution in a volume ratio of (10-16):1 as the eluent for silica gel column chromatography.

A specific example for an analog, 2-bromo-4-isopropyl-cyclohexanone, details the use of column chromatography with silica gel (SiO₂) as the stationary phase and a hexane/EtOAc (4:1) mixture as the eluent to achieve a purity of over 98%.

Table 1: Flash Chromatography Parameters for Bromo-Ketone Analogs

| Compound | Stationary Phase | Mobile Phase (v/v) | Purity Achieved | Reference |

| 2-Bromo-4-isopropyl-cyclohexanone | Silica Gel (SiO₂) | Hexane/Ethyl Acetate (4:1) | >98% | |

| α-Bromo-aromatic ketones | Silica Gel | Petroleum Ether/Ethyl Acetate (10-16:1) | Not specified |

High-Performance Liquid Chromatography (HPLC)

For challenging separations, such as the resolution of closely related isomers, or for obtaining very high purity material, preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool. This technique utilizes high pressure to pass the mobile phase through a column packed with a stationary phase of very small particle size, leading to high-resolution separations.

Reversed-phase HPLC (RP-HPLC) is commonly used for the separation of non-polar to moderately polar compounds like bromo-phenylcyclohexanones. In RP-HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is polar.

The separation of 4-phenylcyclohexanone (B41837), a precursor to the target compound, can be achieved using a reverse-phase HPLC method with a mobile phase containing acetonitrile (MeCN) and water. For applications where the purified compound needs to be analyzed by mass spectrometry (MS), volatile buffers like formic acid are used instead of non-volatile acids like phosphoric acid. The separation of another analog, ethanone, 2-bromo-1-(4-bromophenyl)-, has been demonstrated on a Newcrom R1 reverse-phase column with a mobile phase of acetonitrile, water, and phosphoric acid.

The scalability of HPLC methods allows for the purification of milligram to gram quantities of material. For instance, preparative HPLC has been successfully employed to separate and purify isomeric diarylethene-based photoswitchable compounds, yielding milligram quantities of the desired isomer.

Table 2: HPLC Purification Parameters for Related Phenyl-Ketones

| Compound | Column Type | Mobile Phase | Detection | Reference |

| 4-Phenylcyclohexanone | Reverse Phase (Newcrom R1) | Acetonitrile, Water, Phosphoric Acid | Not specified | |

| Ethanone, 2-bromo-1-(4-bromophenyl)- | Reverse Phase (Newcrom R1) | Acetonitrile, Water, Phosphoric Acid | Not specified |

Cyclohexanone Ring Conformations and Substituent Effects

The conformational landscape of this compound is primarily dictated by the inherent flexibility of the cyclohexanone ring and the influence of its bromo and phenyl substituents.

Examination of Chair and Twist-Boat Conformations in the Cyclohexanone Ring

The cyclohexanone ring predominantly adopts a chair conformation to minimize torsional and angle strain. However, the presence of a carbonyl group introduces some flattening of the ring at the C1 position. The chair conformation exists in a dynamic equilibrium with other higher-energy conformations, such as the twist-boat form. While the chair form is significantly more stable, the twist-boat conformation can be a transient intermediate in conformational interconversions. For this compound, the high energy barrier to the twist-boat form means it is not significantly populated at room temperature. The primary equilibrium to consider is between the two chair conformers.

Stereoelectronic and Steric Influence of Bromo and Phenyl Substituents on Conformational Equilibria

The conformational preference of the bromo and phenyl substituents in this compound is a balance of several competing factors. For 2-halocyclohexanones in general, there is a known preference for the halogen to occupy the axial position in non-polar solvents. researchgate.netstackexchange.com This is attributed to a stabilizing stereoelectronic interaction between the C-Br σ* antibonding orbital and the non-bonding electrons of the carbonyl oxygen. However, this is counteracted by destabilizing 1,3-diaxial steric interactions.

In the case of this compound, two main chair conformations for each diastereomer (cis and trans) would be in equilibrium. For the likely more stable trans diastereomer (with the phenyl group equatorial), the equilibrium will be between the conformer with an axial bromine and the one with an equatorial bromine. In non-polar solvents, the conformer with the axial bromine is expected to be more stable due to the aforementioned stereoelectronic effects. In polar solvents, the equatorial conformer may become more populated due to dipole-dipole interactions.

| Conformer | Substituent Positions | Expected Relative Stability (Non-polar solvent) | Key Interactions |

| trans-isomer | |||

| Chair 1 | 2-Bromo (axial), 4-Phenyl (equatorial) | More Stable | Stabilizing n-σ* (C=O, C-Br), 1,3-diaxial strain (Br, H) |

| Chair 2 | 2-Bromo (equatorial), 4-Phenyl (equatorial) | Less Stable | Dipole-dipole repulsion (C=O, C-Br) |

| cis-isomer | |||

| Chair 1 | 2-Bromo (equatorial), 4-Phenyl (equatorial) | Likely More Stable | Minimized steric interactions |

| Chair 2 | 2-Bromo (axial), 4-Phenyl (axial) | Highly Unstable | Severe 1,3-diaxial interactions (Br, H and Ph, H) |

Diastereoisomerism and Enantiomerism in this compound

The presence of two stereocenters at C2 and C4 gives rise to the possibility of diastereomers and enantiomers.

Diastereoselectivity in Synthetic Transformations

The synthesis of this compound, typically through the α-bromination of 4-phenylcyclohexanone, is a key step where diastereoselectivity is important. The reaction proceeds through an enol or enolate intermediate. The approach of the bromine electrophile to the enolate will be directed by the steric bulk of the 4-phenyl group. To minimize steric hindrance, the bromine will preferentially attack from the face opposite to the bulky phenyl group, leading to the formation of one diastereomer in excess. The major product is expected to be the trans-diastereomer, where the bromo and phenyl groups are on opposite sides of the ring.

Strategies for Enantioselective Synthesis and Resolution of Stereoisomers

Achieving an enantiomerically pure form of this compound requires specific synthetic strategies. One approach is the use of chiral auxiliaries to direct the bromination of the 4-phenylcyclohexanone precursor. Alternatively, enantioselective catalysis, for instance using a chiral phase-transfer catalyst for the bromination, could be employed. nih.gov Resolution of a racemic mixture of the final compound or a synthetic intermediate is another viable strategy. This can be achieved by forming diastereomeric derivatives with a chiral resolving agent, which can then be separated by chromatography or crystallization, followed by removal of the chiral auxiliary.

Atropisomerism and Restricted Rotation in Phenylcyclohexane Derivatives

Atropisomerism arises from restricted rotation around a single bond. In the case of this compound, the rotation around the C4-C(phenyl) bond can be hindered. The energy barrier to this rotation is influenced by the steric interactions between the ortho hydrogens of the phenyl ring and the substituents on the cyclohexane ring. acs.orgresearchgate.net

For this compound, the presence of the bromo group at C2 can influence the conformational preference of the cyclohexane ring, which in turn affects the environment around the C4-phenyl bond. While the barrier to rotation in simple 4-phenylcyclohexanone might be too low to allow for the isolation of stable atropisomers at room temperature, the additional substitution and the specific conformation of the cyclohexane ring can impact this rotational barrier. acs.org Studies on related hindered phenylcyclohexanes have shown that the conformational behavior and the height of the rotational barrier are significantly influenced by the substitution pattern on the cyclohexane ring. acs.org The feature most favorable to high rotational barriers is when the methyl at C1 lies equatorially. acs.org In the case of this compound, the conformational locking of the cyclohexane ring due to the substituents could potentially lead to observable atropisomerism, which could be studied using dynamic NMR spectroscopy. rsc.org

Reactivity and Reaction Mechanisms of 2 Bromo 4 Phenylcyclohexan 1 One

Nucleophilic Substitution Reactions at the α-Bromo Position

The carbon atom attached to the bromine in 2-bromo-4-phenylcyclohexan-1-one is electrophilic and susceptible to attack by nucleophiles, leading to the displacement of the bromide ion. These reactions are a common feature of α-haloketones. vulcanchem.comjove.com

Exploration of Factors Governing Nucleophilic Substitution Pathways

Several factors influence the pathway of nucleophilic substitution in this compound, including the nature of the nucleophile, the solvent, and stereochemical considerations.

Nucleophile Strength: Stronger, less basic nucleophiles generally favor SN2-type reactions. jove.com The use of strong bases can lead to competing elimination reactions or the formation of enolates, which can then participate in other transformations. jove.com

Solvent Effects: The choice of solvent plays a crucial role in the reaction mechanism. Polar aprotic solvents can enhance the rate of S_N2 reactions by solvating the counter-ion of the nucleophile, thereby increasing its nucleophilicity. ksu.edu.sapharmaguideline.com Conversely, polar protic solvents can stabilize carbocation intermediates, favoring S_N1 pathways, and can also solvate the nucleophile, reducing its reactivity in S_N2 reactions. ksu.edu.sapharmaguideline.com

Stereochemistry: The stereochemistry of the starting material and the desired product is a critical consideration. The substitution reaction can proceed with either inversion or retention of configuration at the α-carbon, depending on the reaction mechanism. libretexts.org For conformationally fixed systems like substituted cyclohexanones, the orientation of the leaving group can significantly impact reactivity. cdnsciencepub.com

Table 1: Factors Influencing Nucleophilic Substitution in this compound

| Factor | Influence on Reaction Pathway |

| Nucleophile | Strong, less basic nucleophiles favor S_N2. Strong bases can promote elimination or enolate formation. jove.com |

| Solvent | Polar aprotic solvents enhance S_N2 rates. Polar protic solvents can favor S_N1 pathways. ksu.edu.sapharmaguideline.com |

| Stereochemistry | The orientation of the bromine atom influences reactivity and product stereochemistry. cdnsciencepub.com |

Competition Between S_N1, S_N2, and Elimination Mechanisms

The reaction of this compound with a nucleophile can proceed through S_N1, S_N2, or elimination pathways, often in competition with each other. lumenlearning.com

S_N2 Mechanism: This bimolecular process involves a backside attack by the nucleophile on the carbon-bromine bond, leading to an inversion of configuration. ksu.edu.sa This pathway is favored by unhindered substrates and strong nucleophiles in polar aprotic solvents. lumenlearning.commasterorganicchemistry.com

S_N1 Mechanism: This unimolecular mechanism proceeds through a carbocation intermediate. ksu.edu.sa It is favored by substrates that can form stable carbocations and by polar protic solvents that can stabilize this intermediate. pharmaguideline.com However, S_N1 reactions are generally unfavorable for α-halocarbonyl compounds due to the formation of less stable carbocations at the α-position. jove.com

Elimination Reactions: When a strong base is used, it can abstract a proton from the carbon adjacent to the carbonyl group (the α'-position), leading to the formation of an α,β-unsaturated ketone via an E2 elimination mechanism. libretexts.orglibretexts.org The use of a sterically hindered base can promote this pathway. libretexts.orglibretexts.org

The outcome of the reaction is a delicate balance of these competing pathways, influenced by the specific reaction conditions.

Favorskii Rearrangement and Related Skeletal Rearrangements

In the presence of a strong base, this compound can undergo a Favorskii rearrangement, a characteristic reaction of α-halo ketones that leads to a ring contraction. wikipedia.orgquora.com

Mechanistic Investigations of the Favorskii Rearrangement in α-Bromo Cyclohexanones

The generally accepted mechanism for the Favorskii rearrangement of cyclic α-halo ketones involves the following steps: wikipedia.orgnrochemistry.com

Enolate Formation: A base abstracts an acidic α-proton on the side of the ketone away from the halogen atom to form an enolate. purechemistry.org

Cyclopropanone (B1606653) Formation: The enolate then undergoes an intramolecular nucleophilic attack, displacing the bromide to form a bicyclic cyclopropanone intermediate. numberanalytics.com

Nucleophilic Attack: A nucleophile, such as a hydroxide (B78521) or alkoxide ion, attacks the carbonyl carbon of the cyclopropanone. slideshare.net

Ring Opening: The resulting tetrahedral intermediate collapses, leading to the opening of the cyclopropane (B1198618) ring to form a more stable carbanion.

Protonation: Protonation of the carbanion yields the final ring-contracted carboxylic acid derivative (e.g., a cyclopentanecarboxylic acid derivative). wikipedia.org

An alternative mechanism, known as the quasi-Favorskii rearrangement, can occur in α-halo ketones that lack an enolizable proton. wikipedia.org

Control over Rearrangement versus Direct Substitution Products

The competition between the Favorskii rearrangement and direct nucleophilic substitution is a key aspect of the reactivity of this compound. ddugu.ac.in Several factors can be adjusted to favor one pathway over the other.

Base Strength and Concentration: The use of a strong base is essential for the Favorskii rearrangement. numberanalytics.com The concentration of the base can also influence the product distribution. ddugu.ac.in

Solvent: The choice of solvent can affect the relative rates of the two competing reactions.

Temperature: Reaction temperature can also be a controlling factor, with higher temperatures sometimes favoring one pathway over the other. numberanalytics.comresearchgate.net

Substrate Structure: The presence of substituents on the cyclohexane (B81311) ring can influence the stability of the intermediates and transition states for both pathways, thereby affecting the product ratio.

Careful control of these reaction conditions is necessary to achieve a selective transformation. tutorchase.com

Table 2: Conditions Favoring Favorskii Rearrangement vs. Substitution

| Reaction Pathway | Favorable Conditions |

| Favorskii Rearrangement | Strong base (e.g., alkoxide, hydroxide) numberanalytics.com, Conditions that promote enolate formation purechemistry.org |

| Nucleophilic Substitution | Weaker, less basic nucleophiles jove.com, Polar aprotic solvents for S_N2 pharmaguideline.com |

Carbon-Carbon Bond Forming Reactions

Beyond substitution and rearrangement, this compound can also be a substrate for carbon-carbon bond-forming reactions, expanding its synthetic utility. These reactions often involve the generation of a nucleophilic carbon species that can react with an electrophile, or the reaction of the α-bromo ketone itself with an organometallic reagent.

One potential avenue for C-C bond formation involves the generation of an enolate from this compound, which can then be alkylated. However, this can be complicated by the competing reactions already discussed.

A more common approach involves the use of organometallic reagents. For example, organocuprates can be used to replace the bromine atom with an alkyl or aryl group. youtube.com Another important reaction is the Reformatsky reaction, where an organozinc reagent, formed from an α-halo ester, reacts with the ketone carbonyl group. While not directly involving the bromine of the starting material in bond formation, it highlights the reactivity of the ketone.

Furthermore, Grignard reagents can react with the carbonyl group of this compound to form tertiary alcohols. nih.gov The stereoselectivity of such additions is an important consideration. In some cases, the Grignard reagent can be formed from a protected bromophenol and then reacted with a cyclohexenone derivative in a conjugate addition, a strategy used in the synthesis of more complex molecules. google.com

Cross-coupling reactions, catalyzed by transition metals like palladium or nickel, have become powerful tools for C-C bond formation. acs.org These methods could potentially be applied to couple an organometallic reagent with the α-bromo position of this compound.

Spectroscopic Investigations for Structural Elucidation of 2 Bromo 4 Phenylcyclohexan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of 2-Bromo-4-phenylcyclohexan-1-one in solution. By analyzing various NMR experiments, including ¹H, ¹³C, and two-dimensional (2D) spectra, one can map out the entire molecular structure.

Proton NMR (¹H NMR) provides critical information about the electronic environment, connectivity, and stereochemical relationships of protons within the molecule. The chemical shifts (δ) and coupling constants (J) are particularly diagnostic for assigning the relative configuration (cis/trans) and the preferred conformation of the cyclohexanone (B45756) ring. cdnsciencepub.comresearchgate.net

The cyclohexane (B81311) ring typically adopts a chair conformation to minimize steric strain. In this conformation, substituents can be either axial or equatorial. For this compound, the bulky phenyl group at the C-4 position is expected to preferentially occupy an equatorial position to avoid 1,3-diaxial interactions. researchgate.net The stereochemistry is then defined by the relative position of the bromine atom at C-2.

The proton at C-2, adjacent to the bromine atom (H-2), and the proton at C-4, bearing the phenyl group (H-4), are key to the assignment. The multiplicity and coupling constants of the H-2 signal, typically a doublet of doublets, reveal its relationship with the adjacent methylene (B1212753) protons at C-3. The magnitude of these coupling constants can distinguish between axial and equatorial orientations. Similarly, the signal for H-4 provides information about its orientation and its coupling to neighboring protons at C-3 and C-5.

Representative ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) | Inferred Orientation |

|---|---|---|---|---|

| Phenyl-H | 7.10-7.40 | Multiplet (m) | - | - |

| H-2 | 4.80-5.20 | Doublet of Doublets (dd) | J(H-2, H-3a), J(H-2, H-3e) | Axial or Equatorial |

| H-4 | 2.90-3.30 | Multiplet (m) | - | Equatorial |

Note: The exact chemical shifts and coupling constants can vary depending on the specific stereoisomer and solvent used. The data are inferred from principles of NMR spectroscopy and data for analogous compounds. cdnsciencepub.comrsc.org

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure produces a distinct signal, and its chemical shift is indicative of its chemical environment.

The carbonyl carbon (C-1) is easily identified by its characteristic downfield chemical shift in the range of 200-210 ppm. The carbon atom bonded to the electronegative bromine atom (C-2) also appears at a distinct chemical shift, typically between 50 and 60 ppm. The chemical shifts of the phenyl group carbons and the remaining sp³-hybridized carbons of the cyclohexane ring provide further structural confirmation.

Representative ¹³C NMR Data for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (C-1) | 205.0 - 210.0 |

| Phenyl C (quaternary) | 138.0 - 142.0 |

| Phenyl CH | 126.0 - 129.0 |

| C-Br (C-2) | 50.0 - 60.0 |

| C-Ph (C-4) | 40.0 - 45.0 |

Note: This table presents expected chemical shift ranges based on data from structurally similar compounds like 2-phenylcyclohexan-1-one and other substituted cyclohexanones. rsc.orgrsc.org

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning all proton and carbon signals and for determining the through-bond and through-space connectivities, which solidifies the structural and stereochemical elucidation. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). It would reveal the entire spin system of the cyclohexane ring, showing correlations, for instance, between H-2 and the protons on C-3, and between H-4 and its neighbors on C-3 and C-5. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It allows for the definitive assignment of the ¹³C signals for all protonated carbons. mdpi.comresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for identifying quaternary carbons. For example, the protons on C-2 and C-6 would show correlations to the carbonyl carbon C-1, and protons on the phenyl ring would correlate with the quaternary ipso-carbon. mdpi.comresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected by bonds. It is a powerful tool for determining stereochemistry and conformation. For example, a NOE between H-2 and H-4 would indicate that they are on the same face of the ring (a cis relationship). The observation of NOEs between axial-axial and axial-equatorial protons helps to confirm the chair conformation of the ring. researchgate.net

Utility of 2D NMR Techniques for this compound

| 2D NMR Experiment | Information Provided |

|---|---|

| COSY | Reveals ¹H-¹H coupling networks, confirming proton connectivity within the cyclohexane ring. |

| HSQC | Correlates each proton signal to its directly bonded carbon signal for unambiguous assignment. |

| HMBC | Establishes long-range (2-3 bond) ¹H-¹³C correlations, aiding in the assignment of quaternary carbons (like C=O and the phenyl-substituted carbon). |

| NOESY | Detects through-space proton interactions, providing definitive evidence for stereochemical relationships (cis/trans) and conformational details. |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. nih.gov For this compound, the IR spectrum provides clear evidence for its key functional groups.

The most prominent and diagnostic absorption band is the strong C=O stretching vibration of the ketone, which is expected to appear around 1725 cm⁻¹. Other important absorptions include the C-H stretching vibrations for the aromatic (phenyl) and aliphatic (cyclohexane) protons, C=C stretching vibrations for the aromatic ring, and the C-Br stretching vibration at a lower frequency. rsc.org

Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| Ketone C=O Stretch | 1730 - 1715 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak |

Note: The data are representative values for the specified functional groups. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio of ions with very high precision. This allows for the determination of a compound's elemental composition and, therefore, its exact molecular formula. csic.es

For this compound, with a molecular formula of C₁₂H₁₃BrO, HRMS can confirm the calculated exact mass. A key feature in the mass spectrum of a bromine-containing compound is the presence of two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br. rsc.orgrsc.org

Analysis of the fragmentation pattern provides further structural information. Common fragmentation pathways for this molecule would likely include the loss of the bromine atom (Br•), loss of a carbonyl group (CO), and various cleavages of the cyclohexanone ring.

HRMS Data and Key Fragmentation for this compound

| Parameter | Value / Description |

|---|---|

| Molecular Formula | C₁₂H₁₃BrO |

| Calculated Exact Mass | 252.0150 Da (for ⁷⁹Br) / 254.0130 Da (for ⁸¹Br) |

| Molecular Ion Peaks | [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio |

Note: The exact mass is calculated based on the most abundant isotopes. Fragmentation patterns are predicted based on common fragmentation rules. rsc.orgcsic.es

Computational Chemistry Studies on 2 Bromo 4 Phenylcyclohexan 1 One

Quantum Chemical Calculations for Conformational Landscapes and Energies

The conformational flexibility of the cyclohexanone (B45756) ring, coupled with the stereochemical possibilities introduced by the bromo and phenyl substituents, gives rise to a complex potential energy surface for 2-bromo-4-phenylcyclohexan-1-one. Quantum chemical calculations are essential for mapping this landscape and determining the relative energies of the different conformers.

Application of Ab Initio and Density Functional Theory (DFT) Methods for Geometry Optimization

To accurately model the conformational preferences of this compound, researchers employ sophisticated computational techniques such as ab initio and Density Functional Theory (DFT) methods. uomustansiriyah.edu.iq These methods are used to perform geometry optimizations, which involve finding the lowest energy arrangement of atoms for each possible conformer.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, and DFT, which incorporates electron correlation effects in a computationally efficient manner, are the cornerstones of modern computational chemistry. uomustansiriyah.edu.iq For a molecule like this compound, various conformers arise from the axial or equatorial positions of the bromo and phenyl groups on the cyclohexane (B81311) chair.

The choice of the theoretical level and basis set is crucial for obtaining reliable results. rsc.org Popular DFT functionals such as B3LYP and M06-2X, often paired with basis sets like 6-31G* or larger ones that include polarization and diffuse functions (e.g., 6-311+G(d,p)), are commonly used to account for the electronic effects and dispersion forces that govern conformational stability. rsc.orgresearchgate.net Geometry optimization calculations provide the equilibrium structures of various conformers, such as the cis and trans isomers, each with the phenyl and bromo groups in different axial and equatorial arrangements.

Table 1: Comparison of Common Quantum Chemical Methods

| Method | Description | Strengths | Common Applications |

| Ab Initio (e.g., MP2) | Based on first principles of quantum mechanics, solving the Schrödinger equation without empirical data. rsc.org | High accuracy, provides a benchmark for other methods. | Small to medium-sized molecules, high-accuracy energy and geometry calculations. |

| Density Functional Theory (DFT) (e.g., B3LYP, M06-2X) | Uses electron density to calculate the energy of a system, incorporating electron correlation effects efficiently. rsc.orgresearchgate.net | Good balance of accuracy and computational cost, suitable for larger molecules. | Geometry optimization, vibrational frequency calculation, reaction mechanism studies. |

| Semi-empirical (e.g., AM1) | Uses parameters derived from experimental data to simplify calculations. cdnsciencepub.com | Very fast, suitable for very large systems. | Initial conformational searches, qualitative analysis of large biomolecules. |

Analysis of Energy Barriers and Conformational Isomer Ratios

Once the geometries of the various conformers of this compound are optimized, the next step is to calculate their relative energies to understand their populations at equilibrium. The Boltzmann distribution is used to determine the ratio of conformers based on their energy differences.

The stability of a particular conformer is influenced by a combination of steric and electronic effects. For instance, in substituted cyclohexanes, bulky groups generally prefer the equatorial position to minimize steric hindrance (1,3-diaxial interactions). researchgate.net However, the presence of the bromine atom and the phenyl group introduces complex stereoelectronic effects, such as hyperconjugation, that can influence the conformational equilibrium. researchgate.net

Computational methods can also be used to calculate the energy barriers for the interconversion between different conformers, such as the chair-flip of the cyclohexane ring. This is achieved by locating the transition state structures that connect the conformers on the potential energy surface. The energy difference between a conformer and a transition state represents the activation energy for that conformational change. These energy barriers provide insight into the dynamic nature of the molecule and the rates at which different conformations interconvert. rsc.org

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Phenyl Group Position | Bromo Group Position | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

| I | Equatorial | Equatorial | 0.00 | 75 |

| II | Equatorial | Axial | 1.50 | 10 |

| III | Axial | Equatorial | 2.00 | 8 |

| IV | Axial | Axial | 2.50 | 7 |

Note: This table presents a hypothetical scenario for illustrative purposes. Actual values would be derived from specific quantum chemical calculations.

Molecular Dynamics Simulations for Dynamic Conformational Behavior

While quantum chemical calculations provide static pictures of the stable conformers and the barriers between them, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of 2-bromo-4-phenylcyclohexan-one over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to observe how the molecule moves and changes its conformation. ucl.ac.uk

In an MD simulation, the forces between atoms are typically calculated using a force field, which is a set of empirical potential energy functions. unipi.it By simulating the molecule for a sufficient length of time (nanoseconds to microseconds), one can observe transitions between different conformational states and understand the flexibility of the molecule. nih.gov This is particularly useful for exploring the full conformational space, especially for a flexible molecule like this compound. The results of MD simulations can provide a more complete picture of the conformational equilibrium by sampling a wide range of molecular geometries.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data (e.g., Vibrational Circular Dichroism)

A powerful application of computational chemistry is the prediction of spectroscopic properties. core.ac.uk For a chiral molecule like this compound, techniques like Vibrational Circular Dichroism (VCD) can be particularly informative. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.

Quantum chemical calculations, specifically DFT, can be used to predict the VCD spectrum of each conformer of this compound. core.ac.uk The calculated spectra of the individual conformers are then weighted by their Boltzmann populations (determined from the energy calculations) to generate a theoretical spectrum for the equilibrium mixture. By comparing this predicted spectrum with the experimentally measured VCD spectrum, researchers can validate the computationally determined conformational populations and gain a high degree of confidence in the assigned absolute configuration of the molecule. core.ac.uk

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is a critical tool for understanding the mechanisms of chemical reactions involving this compound. researchgate.net By mapping the potential energy surface for a reaction, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states. nih.gov The transition state is the highest energy point along the reaction coordinate and its structure provides key insights into the mechanism. smu.edu

For example, in a nucleophilic substitution reaction at the carbon bearing the bromine atom, computational methods can be used to model the approach of the nucleophile, the breaking of the carbon-bromine bond, and the formation of the new bond. uomustansiriyah.edu.iq By calculating the energies of the transition states for different possible pathways (e.g., SN1 vs. SN2), it is possible to predict which mechanism is more favorable.

The United Reaction Valley Approach (URVA) is one such method that analyzes the reaction path to partition the mechanism into distinct phases, such as reactant preparation, bond breaking/formation, and product adjustment. nih.govsmu.edu This detailed analysis helps in understanding the electronic and structural changes that occur throughout the course of the reaction.

Advanced Synthetic Transformations and Applications of 2 Bromo 4 Phenylcyclohexan 1 One

Utilization as a Chiral Building Block in Asymmetric Synthesis

The stereochemistry of 2-Bromo-4-phenylcyclohexan-1-one is a critical aspect of its utility in asymmetric synthesis. The presence of chiral centers on the cyclohexane (B81311) ring allows for the diastereoselective and enantioselective synthesis of complex molecules. This is particularly valuable in the construction of natural products and pharmaceutical agents where specific stereoisomers are often responsible for the desired biological activity.

The strategic placement of the bromo and carbonyl functionalities in this compound facilitates its use in the synthesis of intricate polycyclic and spirocyclic systems. These structural motifs are prevalent in a wide range of natural products and medicinally important compounds. nih.gov

Intramolecular reactions, such as aldol (B89426) condensations and cyclization reactions, can be initiated from this compound to form fused or bridged ring systems. For instance, treatment with a suitable base can promote an intramolecular alkylation, leading to the formation of a bicyclic ketone. The phenyl substituent can direct the stereochemical outcome of these cyclizations, offering a degree of control over the final architecture.

Spirocyclic compounds, characterized by two rings sharing a single atom, are of significant interest in medicinal chemistry due to their unique three-dimensional structures. nih.govnih.gov this compound can serve as a precursor to spirocycles through multi-step synthetic sequences. These often involve the introduction of a nucleophile that can later participate in a ring-closing reaction onto the carbonyl carbon or the carbon bearing the bromine atom. The synthesis of these complex ring systems can be challenging, but methodologies such as solid-phase synthesis have been developed to improve efficiency. nih.gov

A notable example involves the use of related bromo-indanones in the synthesis of spiro compounds. For instance, 2-bromo-6-methoxy-3-phenyl-1-indanone has been utilized as a key intermediate for further chemical transformations. beilstein-journals.orgnih.gov While not a cyclohexanone (B45756), the principles of using an α-bromo ketone to construct more complex frameworks are analogous. The synthesis of spiro-fused polycyclic aromatic compounds has also been achieved, highlighting the versatility of bromo-substituted cyclic ketones in creating structurally diverse molecules. mdpi.com

The reactivity of this compound allows for the introduction of a wide variety of functional groups onto the cyclohexane scaffold, leading to highly functionalized derivatives. These derivatives can then be used as advanced intermediates in the synthesis of more complex target molecules.

Nucleophilic substitution of the bromide is a primary method for introducing new functionality. A range of nucleophiles, including amines, alkoxides, and thiolates, can displace the bromide to form α-substituted ketones. The stereochemical outcome of this substitution can often be controlled by the choice of reactants and reaction conditions.

The carbonyl group itself provides another handle for functionalization. It can undergo a variety of reactions, such as reductions, Grignard additions, and Wittig reactions, to introduce new substituents and stereocenters. The combination of reactions at both the α-carbon and the carbonyl group allows for the creation of a diverse library of cyclohexane derivatives with tailored properties.

Derivatization Strategies for Expanding Synthetic Versatility

The synthetic utility of this compound can be significantly expanded through various derivatization strategies. These transformations convert the initial α-bromo ketone into other valuable functional groups and heterocyclic systems, opening up new avenues for molecular construction.

A key derivatization strategy involves the conversion of the α-bromo ketone to other α-substituted ketones. This is typically achieved through nucleophilic substitution reactions where the bromine atom is displaced by a variety of nucleophiles.

Of particular importance is the synthesis of α-amino ketones. lnu.edu.cn These motifs are present in numerous biologically active compounds and are valuable synthetic intermediates. lnu.edu.cncolab.wsresearchgate.net The reaction of this compound with primary or secondary amines can yield the corresponding α-amino ketone. This transformation is often facilitated by a base to neutralize the hydrogen bromide generated during the reaction. Various methods for the synthesis of α-amino ketones have been developed, including direct amination of ketones and the use of specialized reagents. colab.wsorganic-chemistry.org

| Starting Material | Reagent | Product |

| This compound | Primary or Secondary Amine | α-Amino-4-phenylcyclohexan-1-one |

| α-Bromo Ketone | Amine | α-Amino Ketone |

| Ketone | Aminating Agent | α-Amino Ketone |

The conversion to α-hydroxy ketones can be achieved through hydrolysis, often under basic conditions. Furthermore, elimination reactions can be induced to form α,β-unsaturated ketones, which are themselves versatile synthetic intermediates.

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of a variety of heterocyclic compounds. unigoa.ac.in These reactions often involve condensation with a binucleophilic reagent, where one nucleophilic center reacts with the carbonyl carbon and the other displaces the bromine atom.

For example, reaction with a hydrazine (B178648) derivative can lead to the formation of a pyrazole (B372694) or a related nitrogen-containing heterocycle. Similarly, reaction with a hydroxylamine (B1172632) can yield an isoxazole. The phenyl substituent on the cyclohexane ring can influence the regioselectivity of these cyclization reactions. The synthesis of heterocyclic compounds is a significant area of organic chemistry due to the prevalence of these motifs in pharmaceuticals and agrochemicals. nih.gov

| Precursor | Reagent | Heterocyclic Product |

| This compound | Hydrazine derivative | Pyrazole derivative |

| This compound | Hydroxylamine | Isoxazole derivative |

| This compound | Thiourea | Thiazole derivative |

Role as an Intermediate in the Synthesis of Bioactive Analogues (Excluding Clinical Data)

This compound and its derivatives serve as crucial intermediates in the synthesis of analogues of biologically active molecules. The ability to introduce a variety of substituents and to construct complex ring systems allows for the systematic modification of known bioactive scaffolds. This is a key strategy in medicinal chemistry for optimizing the potency and properties of lead compounds. nih.gov

The synthesis of analogues of natural products often involves the use of versatile building blocks like this compound. For instance, the core structure of certain bioactive compounds may contain a substituted cyclohexane ring. By using the bromo-ketone as a starting material, chemists can efficiently generate a library of analogues with different substituents at various positions on the ring. unina.it

The synthesis of heterocyclic compounds from this precursor also has direct implications for creating bioactive analogues, as many pharmaceuticals are based on heterocyclic scaffolds. nih.gov The ability to readily construct these ring systems from a common intermediate is a powerful tool in drug discovery.

Conclusion and Future Research Directions

Synthesis of Current Knowledge and Contributions to the Field

The study of 2-bromo-4-phenylcyclohexan-1-one and its derivatives has provided valuable insights into the realms of organic synthesis and medicinal chemistry. Research has demonstrated the utility of this scaffold in creating a diverse array of heterocyclic compounds and has explored the influence of its stereochemistry on reaction outcomes.

A notable synthetic application involves the bromination of 4-phenylcyclohexan-1,3-dione, which readily yields the corresponding 2-bromo derivative. sapub.org This bromo derivative serves as a versatile intermediate. For instance, it has been utilized in the synthesis of various cyclic and bicyclic ketones. sapub.org The reactivity of the bromine atom at the α-position to the carbonyl group makes it a key functional handle for introducing further molecular complexity.

Furthermore, the phenyl-substituted cyclohexanone (B45756) ring system is a common motif in pharmacologically active molecules. The exploration of derivatives of this compound has contributed to the development of new chemical entities with potential therapeutic applications. For example, studies have shown that certain derivatives exhibit antimicrobial activity. sapub.org

The investigation into the stereochemistry of related 2-substituted cyclohexanones has also been a significant area of research. acs.orgdokumen.pub Understanding the conformational preferences and the influence of substituents on the stereochemical outcome of reactions is crucial for designing enantioselective syntheses. acs.orgdokumen.pub While specific stereochemical studies on this compound are not extensively detailed in the provided context, the principles derived from analogous systems are directly applicable.

Identification of Remaining Research Challenges and Knowledge Gaps

Despite the progress made, several research challenges and knowledge gaps remain in the study of this compound.

A primary challenge lies in the development of highly stereoselective synthetic methods. While bromination of 4-phenylcyclohexan-1,3-dione has been reported, detailed studies on the stereochemical control of this reaction, particularly for the synthesis of specific diastereomers of this compound, are limited. sapub.org Achieving high levels of diastereoselectivity and enantioselectivity in the synthesis and subsequent reactions of this compound is a significant hurdle.

The full scope of the reactivity of this compound remains to be explored. While its use as a precursor to other cyclic ketones has been demonstrated, a comprehensive investigation into its participation in a wider range of organic transformations is lacking. sapub.org For instance, its potential in cross-coupling reactions, rearrangements, and multicomponent reactions has not been fully elucidated.

Furthermore, there is a knowledge gap concerning the detailed structure-activity relationships (SAR) of its derivatives. Although some compounds have shown antimicrobial activity, a systematic study to optimize this activity by modifying the 2-bromo-4-phenylcyclohexanone scaffold is needed. sapub.org Understanding how different substituents on the phenyl ring and modifications to the cyclohexanone core affect biological activity would be highly valuable.

Finally, the development of more sustainable and environmentally friendly synthetic routes to this compound and its derivatives is an ongoing challenge. Current methods may involve the use of hazardous reagents and solvents. psu.edudatapdf.com

Prospective Avenues for Future Research on this compound

Future research on this compound can be directed towards several promising avenues that address the existing challenges and knowledge gaps.

Development of Novel and More Sustainable Synthetic Methodologies

A key area for future research is the development of innovative and greener methods for the synthesis of this compound. This could involve the exploration of solvent-free bromination reactions, potentially using solid-supported reagents like N-bromosuccinimide (NBS), which has been shown to be effective for other cyclic ketones. psu.edu The use of photocatalysis for the α-arylation of cyclic ketones is another modern approach that could be adapted for the synthesis of the parent 4-phenylcyclohexanone (B41837), which is then brominated. rsc.org Investigating enzymatic or chemoenzymatic methods for the synthesis could also lead to more sustainable and selective processes.

Exploration of Undiscovered Reactivity and Catalytic Transformations

There is significant potential in exploring the untapped reactivity of this compound. Future studies could focus on its application in various transition-metal-catalyzed cross-coupling reactions to introduce a wide range of substituents at the 2-position. The use of this compound in organocatalysis, either as a substrate or as a precursor to a chiral catalyst, is another exciting avenue. Investigating its behavior in rearrangement reactions, such as the Favorskii rearrangement, could lead to the synthesis of novel carbocyclic and heterocyclic frameworks. researchgate.net Furthermore, its use in multicomponent reactions could provide efficient access to complex molecular architectures in a single step.

Advanced Approaches for Stereochemical Control and Selectivity in Derivatization

Achieving precise control over the stereochemistry of this compound and its derivatives is a critical goal for future research. This can be pursued through several advanced strategies. The development of chiral catalysts, including organocatalysts and transition-metal complexes, for the enantioselective bromination of 4-phenylcyclohexanone would be a significant breakthrough. Substrate-controlled diastereoselective reactions, where the existing stereocenter at C4 directs the stereochemical outcome of reactions at C2, should be systematically investigated. Computational studies can play a crucial role in understanding the transition states of these reactions and in designing more selective catalysts and substrates. uomustansiriyah.edu.iq The application of dynamic kinetic resolution, where a racemic starting material is converted into a single enantiomerically enriched product, could also be a powerful tool for accessing stereopure derivatives.

Q & A

Q. How can 2-Bromo-4-phenylcyclohexan-1-one be synthesized with high regioselectivity?

- Methodological Answer : The compound can be synthesized via bromination of 4-phenylcyclohexan-1-one using bromine (Br₂) in a non-polar solvent like carbon tetrachloride (CCl₄) at 0–5°C to minimize side reactions. Regioselectivity is achieved by controlling steric and electronic effects of the phenyl group at the 4-position. Reaction progress should be monitored via TLC, and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Confirm regiochemistry using NOESY NMR or X-ray crystallography .

Q. Table 1: Optimized Bromination Conditions

| Parameter | Optimal Condition |

|---|---|

| Solvent | CCl₄ |

| Temperature | 0–5°C |

| Reaction Time | 4–6 hours |

| Purification Method | Column Chromatography |

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR will show deshielded protons near the ketone (δ 2.5–3.0 ppm) and aromatic protons (δ 7.2–7.5 ppm). ¹³C NMR confirms the carbonyl carbon at ~210 ppm and quaternary carbons adjacent to bromine.

- X-ray Crystallography : Use SHELX or ORTEP-III for crystal structure refinement. A single-crystal X-ray study provides unambiguous confirmation of regiochemistry and stereoelectronic effects .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak ([M+H]⁺) at m/z 267.0 (calculated for C₁₂H₁₁BrO).

Advanced Research Questions

Q. How can computational methods elucidate the reaction mechanism of this compound in nucleophilic substitutions?

- Methodological Answer :

- DFT Calculations : Optimize transition states using Gaussian or ORCA at the B3LYP/6-31G(d) level to study steric hindrance from the phenyl group.

- Molecular Dynamics : Simulate solvent effects (e.g., CCl₄ vs. CH₂Cl₂) on reaction kinetics.

- InChI Key Analysis : Use PubChem-derived descriptors (e.g.,

DHKVINDPKZRTAJ-UHFFFAOYSA-Nfor analogous brominated compounds) to predict reactivity .

Q. How should researchers resolve contradictions in reported yields for Grignard reactions involving this compound?

- Methodological Answer :

- Data Triangulation : Cross-validate yields using HPLC, GC-MS, and ¹H NMR integration.

- Reaction Parameter Screening : Test variables like temperature (−78°C vs. 0°C), solvent (THF vs. diethyl ether), and Grignard reagent (MeMgBr vs. PhMgBr).

- Error Analysis : Quantify impurities (e.g., unreacted ketone) via LC-MS and adjust stoichiometry or catalyst loading .

Q. What strategies optimize enantioselective reductions of this compound for chiral alcohol synthesis?

- Methodological Answer :

- Chiral Catalysts : Use (R)-BINAP-Ru complexes or Corey-Bakshi-Shibata (CBS) reduction.

- Kinetic Resolution : Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column).

- Steric Mapping : Analyze X-ray data to design bulky ligands that enhance stereocontrol .

Safety and Handling

Q. What are the best practices for handling this compound in a laboratory setting?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.

- Storage : Keep in a tightly sealed container under inert gas (N₂ or Ar) at 2–8°C.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Dispose via hazardous waste protocols .

Data Analysis and Reproducibility

Q. How can crystallographic data from this compound be validated for publication?

- Methodological Answer :

- Refinement Metrics : Ensure R-factor < 0.05 and wR₂ < 0.15 using SHELXL.

- Twinned Data : Use TWINLAW in SHELX to detect and correct for twinning.

- CIF Validation : Check for PLATON alerts and deposit data in the Cambridge Structural Database (CSD) .

Comparative Reactivity

Q. How does the reactivity of this compound compare to its 3-phenyl analog?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.